

2-Amino-5-methoxybenzenesulfonic acid reaction mechanisms

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Compound of Interest

Compound Name: 2-Amino-5-methoxybenzenesulfonic acid

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An In-Depth Guide to the Reaction Mechanisms and Applications of **2-Amino-5-methoxybenzenesulfonic Acid**

Authored by: A Senior Application Scientist

Introduction

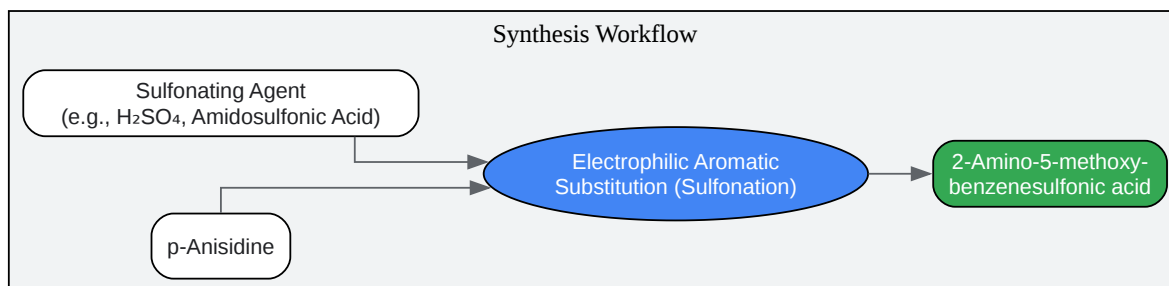
2-Amino-5-methoxybenzenesulfonic acid, also known as 4-aminoanisole-3-sulfonic acid, is a pivotal aromatic compound with the chemical formula $C_7H_9NO_4S$.^{[1][2]} Its molecular structure incorporates a benzene ring substituted with an amino ($-NH_2$), a methoxy ($-OCH_3$), and a sulfonic acid ($-SO_3H$) group. This unique combination of functional groups makes it a highly versatile intermediate in the synthesis of a wide array of organic molecules, particularly in the dye and pharmaceutical industries.^{[3][4][5]} At room temperature, it typically presents as a white to off-white crystalline solid.^[3] This guide provides a detailed exploration of its synthesis, core reaction mechanisms, and established protocols for its use, aimed at researchers, scientists, and professionals in drug development.

Property	Value	Reference
IUPAC Name	2-amino-5-methoxybenzenesulfonic acid	
CAS Number	13244-33-2	
Molecular Formula	C ₇ H ₉ NO ₄ S	
Molecular Weight	203.22 g/mol	
Appearance	White to off-white crystalline solid	

Part 1: Synthesis of 2-Amino-5-methoxybenzenesulfonic Acid

The most common industrial synthesis of **2-Amino-5-methoxybenzenesulfonic acid** involves the direct sulfonation of p-anisidine (4-methoxyaniline).[3] This reaction is an electrophilic aromatic substitution, where the electrophile is typically sulfur trioxide (SO₃) or a related species generated from sulfuric acid.

Mechanism Insight: The directing effects of the substituents on the p-anisidine ring are crucial. The amino (-NH₂) and methoxy (-OCH₃) groups are both strongly activating and ortho-, para-directing. In the strongly acidic conditions required for sulfonation, the amino group is protonated to form an anilinium ion (-NH₃⁺), which is deactivating and meta-directing.[6] However, the methoxy group remains a powerful ortho-, para-director. The sulfonation, therefore, occurs at the position ortho to the methoxy group and meta to the protonated amino group, yielding the desired product.[6] Heating the reaction mixture can be used to favor the thermodynamically more stable product.[6]



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Caption: Workflow for the synthesis of **2-Amino-5-methoxybenzenesulfonic acid**.

Protocol 1: Synthesis via Sulfonation of p-Anisidine

This protocol is based on the reaction of p-anisidine with amidosulfonic acid in the presence of sulfuric acid.^[7]

Materials:

- p-Anisidine
- Concentrated Sulfuric Acid (95-100%)
- Amidosulfonic acid (Sulfamic acid)
- Water
- Dilute Hydrochloric Acid

Procedure:

- Formation of Anisidine Sulfate: In a suitable reaction vessel, carefully add 0.6 to 0.9 moles of concentrated sulfuric acid per mole of p-anisidine to form a mixture of anisidine sulfate and hydrogen sulfate.^[7]

- Sulfonation Reaction: Add 1 to 2 moles of amidosulfonic acid per mole of p-anisidine to the mixture.^[7]
- Heating: Heat the reaction mixture to a temperature between 160°C and 200°C. The mixture will "bake" or fuse during this process.^[7]
- Work-up and Purification: After the reaction is complete, the product mass, which contains the desired p-anisidine sulfonic acid along with ammonium sulfate and other byproducts, is cooled.^[7]
- The crude product can be purified by grinding and leaching with water or dilute hydrochloric acid to remove impurities.^[7]

Part 2: Core Reaction Mechanisms

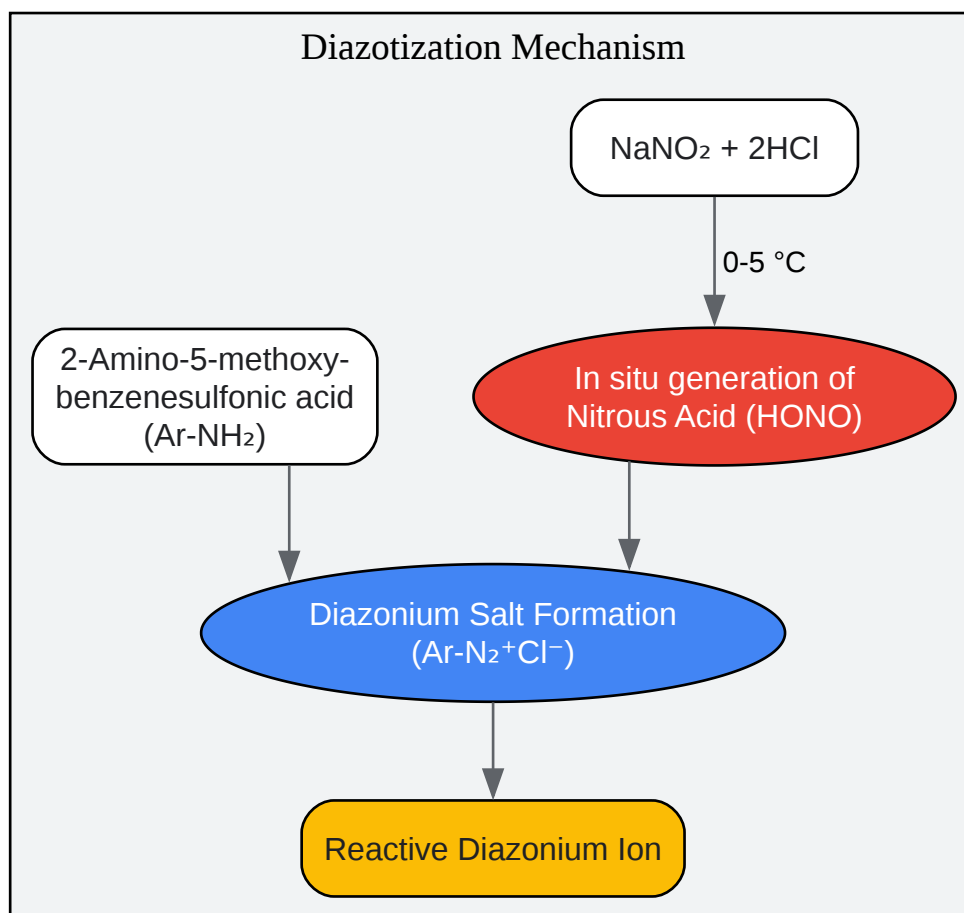
The presence of the primary aromatic amino group is the key to the reactivity of **2-Amino-5-methoxybenzenesulfonic acid**, allowing it to undergo diazotization followed by azo coupling, which are cornerstone reactions in the synthesis of azo dyes.^[8]

A. Diazotization Reaction

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO_2), which is generated in situ from sodium nitrite (NaNO_2) and a strong mineral acid, such as hydrochloric acid (HCl).^[9]

Causality of Experimental Choices:

- Low Temperature (0-5 °C): The resulting diazonium salt is highly unstable and prone to decomposition at higher temperatures, which would lead to the evolution of nitrogen gas and the formation of undesired phenol byproducts.^[9] Maintaining a low temperature is the single most critical parameter for a successful diazotization.
- Strongly Acidic Medium: An excess of strong acid (typically 2.5-3.0 molar equivalents) is required.^[9] One equivalent reacts with the amine to form the soluble amine salt, and the second reacts with sodium nitrite to generate the nitrous acid. The excess acid helps to stabilize the diazonium salt and prevent premature coupling reactions.



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Caption: The diazotization of **2-Amino-5-methoxybenzenesulfonic acid**.

Protocol 2: Diazotization of 2-Amino-5-methoxybenzenesulfonic Acid

Safety Note: Diazonium salts can be explosive when isolated in solid, dry form. Always use the generated diazonium salt solution immediately in situ and never attempt to isolate the solid.[9]
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

Materials:

- **2-Amino-5-methoxybenzenesulfonic acid** (1.0 eq.)

- Concentrated Hydrochloric Acid (2.5 - 3.0 eq.)
- Sodium Nitrite (1.0 - 1.1 eq.)
- Distilled Water
- Ice
- Starch-iodide paper

Procedure:

- **Amine Suspension:** In a beaker, create a suspension of **2-Amino-5-methoxybenzenesulfonic acid** in a mixture of concentrated hydrochloric acid and distilled water. Stir vigorously.[9]
- **Cooling:** Cool the suspension to 0-5 °C in an ice-salt bath. It is critical to maintain this temperature throughout the reaction.
- **Nitrite Addition:** In a separate beaker, dissolve sodium nitrite in a minimal amount of cold distilled water. Slowly add this nitrite solution dropwise to the cold, stirred amine suspension. Keep the tip of the addition funnel below the surface of the liquid to prevent the loss of nitrous acid.
- **Monitoring the Reaction:** After the addition is complete, continue to stir the mixture at 0-5 °C for 15-20 minutes. Check for the presence of a slight excess of nitrous acid using starch-iodide paper (the paper will turn blue-black).[9] A slight excess indicates the completion of the diazotization.
- **Immediate Use:** The resulting cold diazonium salt solution is now ready for the subsequent coupling reaction and must be used immediately.[9]

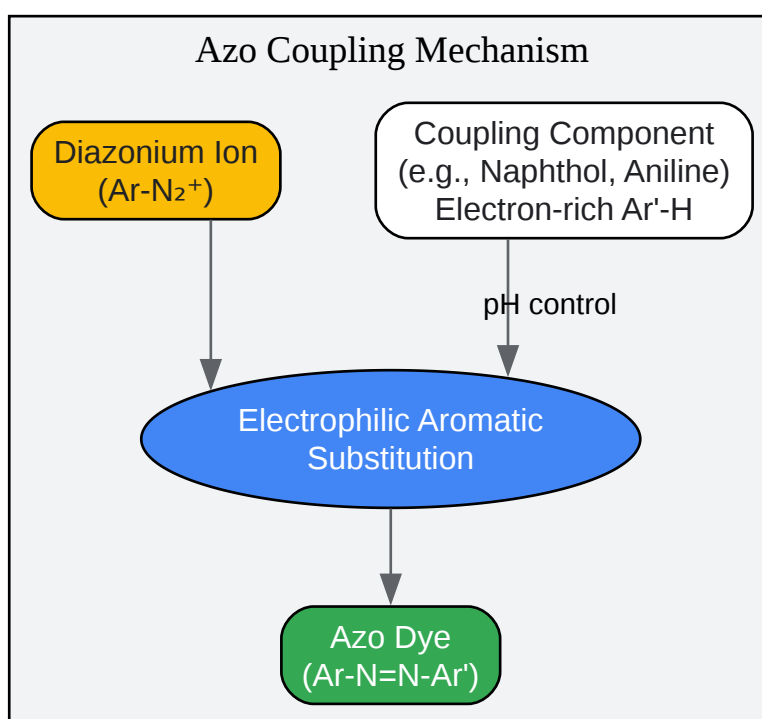
B. Azo Coupling Reaction

The Azo coupling reaction is an electrophilic aromatic substitution where the diazonium ion (a weak electrophile) attacks an electron-rich aromatic ring of a "coupling component".[8]

Common coupling components include phenols, naphthols, and other aromatic amines.

Causality of Experimental Choices:

- pH Control: The pH of the reaction medium is critical.
 - For coupling with phenols, the reaction is typically carried out under mildly alkaline conditions (pH 8-10). This deprotonates the phenol to the more strongly activating phenoxide ion.
 - For coupling with aromatic amines, the reaction is performed in a mildly acidic medium (pH 4-7). A more acidic solution would protonate the amino group of the coupling component, deactivating the ring towards electrophilic attack.
- Activating Groups: The coupling component must contain a strongly activating group (e.g., -OH, -NH₂, -NHR) to facilitate the attack by the weakly electrophilic diazonium ion.[8] The coupling generally occurs at the para-position to the activating group, unless this position is already occupied, in which case it occurs at the ortho-position.



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Caption: The Azo Coupling reaction forms the final dye product.

Protocol 3: Azo Coupling with 7-Amino-4-hydroxynaphthalene-2-sulfonic acid (J-Acid)

This protocol describes the synthesis of a red dye, a precursor to C.I. Reactive Red 123.^[2]

Materials:

- Cold diazonium salt solution from Protocol 2
- 7-Amino-4-hydroxynaphthalene-2-sulfonic acid (J-Acid)
- Sodium carbonate or Sodium hydroxide solution (for pH adjustment)
- Ice

Procedure:

- **Prepare Coupling Solution:** In a separate beaker, dissolve an equimolar amount of J-Acid in water, adjusting the pH with a sodium carbonate solution to achieve dissolution and create the appropriate alkaline conditions for coupling.
- **Cooling:** Cool the J-Acid solution to 5-10 °C in an ice bath.
- **Coupling Reaction:** While stirring vigorously, slowly add the cold diazonium salt solution (from Protocol 2) to the cold J-Acid solution.
- **pH Maintenance:** Monitor the pH of the reaction mixture and maintain it in the mildly alkaline range by adding sodium carbonate solution as needed. The formation of a colored precipitate indicates the progress of the reaction.
- **Completion:** Continue to stir the mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.
- **Isolation:** The resulting azo dye can be isolated by filtration, washed with a brine solution to aid precipitation (salting out), and then dried.

Part 3: Industrial Applications

2-Amino-5-methoxybenzenesulfonic acid is a key intermediate, primarily for the synthesis of acidic and reactive dyes used extensively in the textile industry.[4] The sulfonic acid group provides water solubility, which is essential for the dyeing process, while the specific chromophore formed determines the color.[10]

Dye Class	Specific Dyes Synthesized	Reference
Reactive Dyes	C.I. Reactive Red 8, 13, 33, 43, 123, 222	
Direct Dyes	C.I. Direct Red 224	

Beyond dyes, its structural motifs are valuable in medicinal chemistry, where it can serve as a building block for sulfonamide-based pharmaceuticals.[3]

Part 4: Safety and Handling

As a chemical intermediate, **2-Amino-5-methoxybenzenesulfonic acid** requires careful handling to minimize risk.

Hazard Identification:

- Skin Irritation: Causes skin irritation.[11]
- Eye Irritation: Causes serious eye irritation.[11]
- Respiratory Irritation: May cause respiratory irritation.[11]
- Acute Oral Toxicity: May be harmful if swallowed.[1]

Safe Handling and Storage:

- Ventilation: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[12]
- Personal Protective Equipment (PPE): Wear safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[11][12]

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[11]
 - Skin: Wash off immediately with soap and plenty of water while removing contaminated clothing.[11]
 - Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[11]
 - Ingestion: Rinse mouth with water and seek medical attention.[11]

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